molecular formula C10H11NO2S B13916033 S-(2-acetamidophenyl) ethanethioate CAS No. 1204-55-3

S-(2-acetamidophenyl) ethanethioate

Cat. No.: B13916033
CAS No.: 1204-55-3
M. Wt: 209.27 g/mol
InChI Key: YQGDQHHQENADMX-UHFFFAOYSA-N
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Description

S-(2-acetamidophenyl) ethanethioate: is an organic compound with the molecular formula C₁₀H₁₁NO₂S. It is known for its role in the synthesis of phenothiazine derivatives, which are significant in various chemical and pharmaceutical applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: S-(2-acetamidophenyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Mechanism of Action

The mechanism of action of S-(2-acetamidophenyl) ethanethioate involves its conversion to phenothiazine derivatives through a cesium carbonate-mediated reaction. The molecular targets and pathways involved in this process include the activation of ortho-dihaloarenes and the formation of phenothiazine rings .

Comparison with Similar Compounds

  • S-(2-acetamidophenyl) ethanethioate
  • O-(2-acetamidophenyl) ethanethioate
  • Phenothiazine derivatives

Comparison: this compound is unique due to its efficient synthesis method and its role as a precursor to phenothiazine derivatives. Compared to similar compounds, it offers a more environmentally friendly and cost-effective route for the production of phenothiazine derivatives .

Properties

CAS No.

1204-55-3

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

S-(2-acetamidophenyl) ethanethioate

InChI

InChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12)

InChI Key

YQGDQHHQENADMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC(=O)C

Origin of Product

United States

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